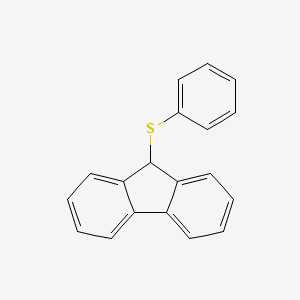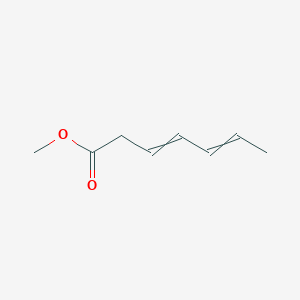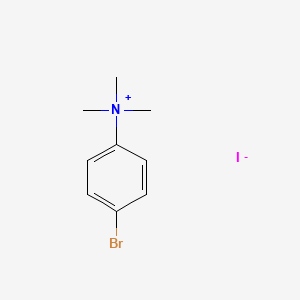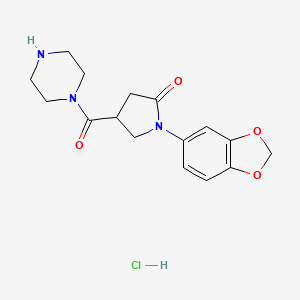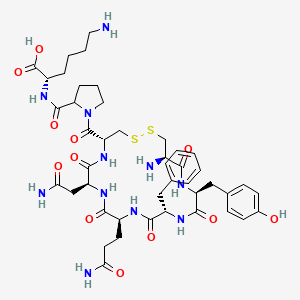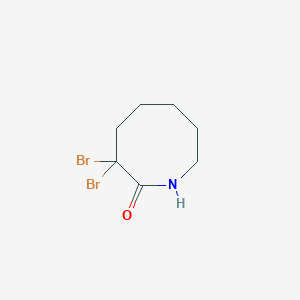
Thiourea, N-methyl-N'-(tetrahydro-2H-thiopyran-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- is an organosulfur compound It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a methyl group and another hydrogen atom is replaced by a tetrahydro-2H-thiopyran-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- typically involves the reaction of N-methylthiourea with tetrahydro-2H-thiopyran-4-yl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential enzymes in microbial cells. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound, which lacks the methyl and tetrahydro-2H-thiopyran-4-yl groups.
N-methylthiourea: A derivative with only the methyl group substitution.
Tetrahydro-2H-thiopyran-4-yl thiourea: A derivative with only the tetrahydro-2H-thiopyran-4-yl group substitution.
Uniqueness
Thiourea, N-methyl-N’-(tetrahydro-2H-thiopyran-4-yl)- is unique due to the presence of both the methyl and tetrahydro-2H-thiopyran-4-yl groups, which confer distinct chemical properties and potential applications compared to its similar compounds. The combination of these groups may enhance its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
33044-14-3 |
|---|---|
Formule moléculaire |
C7H14N2S2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
1-methyl-3-(thian-4-yl)thiourea |
InChI |
InChI=1S/C7H14N2S2/c1-8-7(10)9-6-2-4-11-5-3-6/h6H,2-5H2,1H3,(H2,8,9,10) |
Clé InChI |
YLNBEINKYIRVNC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NC1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)



